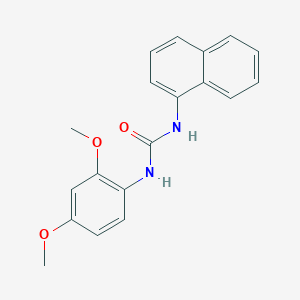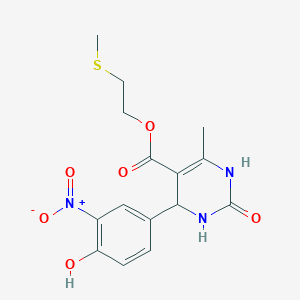![molecular formula C17H25NO B5124134 N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B5124134.png)
N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine, also known as ACPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ACPMP is a chiral compound with two enantiomers, R- and S-.
Wissenschaftliche Forschungsanwendungen
N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of depression, anxiety, and chronic pain. In pharmacology, this compound has been studied for its interactions with various receptors such as serotonin and dopamine receptors. In neuroscience, this compound has been investigated for its effects on neuronal activity and synaptic transmission.
Wirkmechanismus
The mechanism of action of N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine is not fully understood, but it is believed to interact with various receptors in the brain, including serotonin and dopamine receptors. This compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, reduce anxiety-like behavior, and exhibit antidepressant-like effects. This compound has also been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its effects on behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, this compound has limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine. One direction is to explore the potential therapeutic applications of this compound in the treatment of depression, anxiety, and chronic pain. Another direction is to investigate the interactions of this compound with other receptors in the brain and to elucidate its mechanism of action. Additionally, the development of more efficient synthesis methods and the exploration of the enantiomeric selectivity of this compound are also potential future directions.
Conclusion:
In conclusion, this compound is a chemical compound that has shown great potential for its applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the field of scientific research.
Synthesemethoden
The synthesis of N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine involves the reaction of 2-(allyloxy)benzyl chloride with cyclopropylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of this compound obtained through this method is approximately 50%.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-N-[(2-prop-2-enoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-11-18(13-15-9-10-15)14-16-7-5-6-8-17(16)19-12-4-2/h4-8,15H,2-3,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIUEYZLRKULIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-{[(tetrahydro-2-furanylmethyl)thio]methyl}-3-furoic acid](/img/structure/B5124055.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5124060.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5124070.png)

![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)
![4-[(2-methoxy-3-pyridinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5124092.png)
amino]-1-phenyl-1-pentanone](/img/structure/B5124101.png)
![3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5124124.png)
![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124126.png)

![4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5124148.png)
![dimethyl 2-[1-(2-fluorobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5124155.png)